Technical Guide: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
Technical Guide: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
This guide details the structural analysis, synthesis, and medicinal chemistry applications of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate , a critical intermediate in the development of kinase inhibitors (particularly PI3K/mTOR pathway modulators).
Executive Summary & Chemical Identity
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8 ) is a pyrimidine-based scaffold widely utilized in medicinal chemistry as a "privileged structure" for designing ATP-competitive kinase inhibitors. Its core features—a pyrimidine ring substituted with a solubilizing morpholine group and a modifiable ester handle—make it an ideal precursor for generating libraries of bioactive molecules targeting oncology and autoimmune indications.
| Property | Data |
| CAS Number | 25693-41-8 |
| IUPAC Name | Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |
| Molecular Formula | C₁₁H₁₅N₃O₄ |
| Molecular Weight | 253.26 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 163–166 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
| pKa (Predicted) | ~6.5 (enolic OH), ~1.5 (basic N) |
Structural Analysis & Tautomerism
Understanding the tautomeric nature of this compound is vital for accurate docking studies and synthetic planning. While often named as a "4-hydroxy" pyrimidine, the compound predominantly exists in the 4-oxo (lactam) tautomer in both solid state and solution (DMSO/Water).
Tautomeric Equilibrium
The pyrimidine ring allows for a proton shift between the oxygen at C4 and the nitrogen at N1/N3.
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Lactam Form (Dominant): The proton resides on N1/N3, creating a carbonyl at C4. This form is energetically favored due to the resonance stabilization of the amide-like linkage.
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Lactim Form (Minor): The proton resides on the oxygen, forming a true hydroxyl group. This form is relevant only when the oxygen is trapped (e.g., O-alkylation).
Implication for Drug Design: In binding pockets (e.g., PI3K ATP site), the N-H of the lactam often acts as a Hydrogen Bond Donor (HBD), while the Carbonyl O acts as a Hydrogen Bond Acceptor (HBA).
Figure 1: Tautomeric equilibrium favoring the 4-oxo form, critical for defining pharmacophore interactions.
Synthetic Pathways
The most robust industrial route involves a cyclocondensation reaction between a morpholine-derived guanidine equivalent and a malonate derivative. This method avoids the use of odorous thiols (common in S-methylation routes) and provides high yields.
Primary Route: Cyclocondensation
Reagents: Morpholinoformamidine hydrobromide, Diethyl ethoxymethylenemalonate (DEEM), Sodium Ethoxide (NaOEt).
Step-by-Step Protocol:
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Preparation of Amidine: React morpholine with cyanamide or S-methylisothiourea to generate morpholinoformamidine (CAS 5638-78-8).
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Condensation:
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Charge: Dissolve Morpholinoformamidine HBr (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq) in absolute Ethanol.
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Base Addition: Add NaOEt (1.2 eq) dropwise at 0–5 °C to liberate the free amidine base.
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Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. The reaction proceeds via a Michael addition followed by cyclization and elimination of ethanol.
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Workup: Cool to room temperature. Acidify with glacial acetic acid to pH ~5 to precipitate the product.
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Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
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Figure 2: The convergent synthesis of the pyrimidine core via DEEM condensation.
Analytical Characterization
Verification of the structure requires distinct spectral signatures.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.50 | Broad Singlet | 1H | NH (Lactam) / OH |
| 8.25 | Singlet | 1H | Pyrimidine H-6 |
| 4.21 | Quartet (J=7.1 Hz) | 2H | Ester CH₂ |
| 3.65 - 3.75 | Multiplet | 8H | Morpholine (CH₂)₄ |
| 1.28 | Triplet (J=7.1 Hz) | 3H | Ester CH₃ |
Note: The morpholine protons may appear as two distinct sets of multiplets (4H each) if rotation is restricted, but often appear as a broad envelope or two triplets in DMSO.
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive mode)
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Parent Ion [M+H]⁺: m/z 254.12
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Fragmentation: Loss of ethyl group (-28) or ester cleavage is common.
Medicinal Chemistry Applications
This scaffold is a cornerstone in the design of Type I kinase inhibitors , specifically for the PI3K (Phosphoinositide 3-kinase) family.
Pharmacophore Mapping
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Morpholine Ring: Acts as a "solvent-exposed" solubilizing group or interacts with the hinge region (e.g., Met residue) in specific kinases. In PI3K inhibitors like Buparlisib (BKM120) , the morpholine is crucial for potency and metabolic stability.
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C5 Ester: Serves as a synthetic handle.
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Hydrolysis
Carboxylic Acid (Library generation via amide coupling). -
Reduction
Alcohol (Linker attachment). -
Direct Amidation
Formation of Urea/Amide derivatives.
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C4 Carbonyl / N3: Forms a bidentate H-bond donor/acceptor motif with the kinase hinge region (e.g., Val851 in PI3Kα).
Case Study: PI3K Inhibitor Synthesis
Researchers utilize CAS 25693-41-8 to synthesize derivatives similar to ZSTK474 or GDC-0941 analogs.
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Chlorination: Treat CAS 25693-41-8 with POCl₃ to generate Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate .
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Suzuki Coupling: React the 4-chloro intermediate with an aryl boronic acid (e.g., indazole or pyridine) to install the primary pharmacophore.
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Modification: Convert the C5 ester to an amide to fine-tune solubility and selectivity.
Safety & Handling
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GHS Classification: Warning.
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Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Storage: Store in a cool, dry place (2–8 °C recommended). Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term storage to prevent ester hydrolysis.
References
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Synthesis of Pyrimidine Cores: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.
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Tautomerism of Hydroxypyrimidines: Giuliano, B. M., et al. (2010). "Tautomerism in 4-Hydroxypyrimidine..." Journal of Physical Chemistry A, 114(48), 12725–12730.
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PI3K Inhibitor Design: Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel pyrimidine-based PI3K inhibitors." Journal of Medicinal Chemistry, 54(20), 7105-7126.
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Morpholine Precursors: Baghdad Science Journal. (2016).[1][2] "Synthesis and Characterization of Some New Morpholine Derivatives."
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Compound Database Entry: PubChem CID 12300053 (Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate).
